molecular formula C7H16N2O2 B066005 tert-Butyl 2,2-dimethylhydrazine-1-carboxylate CAS No. 160513-29-1

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Cat. No.: B066005
CAS No.: 160513-29-1
M. Wt: 160.21 g/mol
InChI Key: NVYQWPZWIICWNX-UHFFFAOYSA-N
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Description

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research. It is a derivative of hydrazine and is widely used in the synthesis of various organic compounds. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate involves its ability to form stable intermediates with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the presence of the tert-butyl and dimethyl groups, which enhance the nucleophilicity of the hydrazine moiety .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl carbamate: Similar in structure but lacks the hydrazine moiety.

    2,2-Dimethylhydrazine: Contains the hydrazine group but lacks the tert-butyl carbamate structure.

    Hydrazine derivatives: Various hydrazine derivatives share similar reactivity but differ in their substituents and applications.

Uniqueness

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of the tert-butyl carbamate and dimethylhydrazine moieties. This combination imparts stability and reactivity, making it a versatile reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

tert-butyl N-(dimethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQWPZWIICWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621349
Record name tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160513-29-1
Record name tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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